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Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-
Bis(pentafluorothio)bromobenzene, a unique halogenated aromatic compound featuring two
pentafluorosulfanyl (SFs) groups. This document is intended to serve as a valuable resource for
researchers in medicinal chemistry, materials science, and synthetic organic chemistry by
consolidating available data and providing expert insights into its properties, potential
applications, and handling.

Introduction: The Significance of the
Pentafluorosulfanyl Group

The pentafluorosulfanyl (SFs) group has emerged as a compelling substituent in modern
chemistry, often dubbed a "super-trifluoromethyl” group.[1] Its exceptional properties, including
high electronegativity, thermal and chemical stability, and significant lipophilicity, make it a
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valuable functional group for modulating the characteristics of organic molecules.[2][3] In the
context of drug discovery, the SFs group can enhance metabolic stability, improve membrane
permeability, and influence the binding affinity of a molecule to its target.[2][3] 3,5-
Bis(pentafluorothio)bromobenzene serves as a key building block for the introduction of a
3,5-disubstituted phenyl ring bearing two of these remarkable SFs groups, offering a scaffold
for the synthesis of novel compounds with potentially enhanced biological or material
properties.

Physicochemical Properties

While extensive experimental data for 3,5-Bis(pentafluorothio)bromobenzene is not widely
published, the following table summarizes its known properties based on available data from
chemical suppliers and safety data sheets.

Property Value Source
CAS Number 432028-10-9 [4]
Molecular Formula CeH3BrF10S:2 [4]
Molecular Weight 409.11 g/mol [5]
Appearance White crystalline powder [6]
Melting Point 65 - 67 °C [1][5]
Boiling Point No data available [1]
Solubility No data available [1]
Purity Typ-ically available in 95-98% e
purity

Spectroscopic Characterization (Anticipated)

Specific spectroscopic data for 3,5-Bis(pentafluorothio)bromobenzene is not readily
available in the public domain. However, based on the known spectral properties of related
SFs-aromatic compounds, the following characteristics can be anticipated:
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e 19F NMR: The °F NMR spectrum is expected to be the most informative. It should feature
two distinct signals corresponding to the two types of fluorine atoms in the SFs group: a
doublet for the four equatorial fluorines (Fe) and a quintet for the single axial fluorine (Fa).
The large coupling constant between them (J Fe-Fa) is a characteristic feature of the SFs

group.

e 1H NMR: The 'H NMR spectrum is expected to show two signals in the aromatic region,
corresponding to the two types of protons on the benzene ring.

e 13C NMR: The 3C NMR spectrum will display signals for the aromatic carbons. The carbons
attached to the SFs groups and the bromine atom will likely exhibit complex coupling
patterns with fluorine.

» IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption
bands for the S-F stretching vibrations, typically in the region of 800-950 cm~*. Aromatic C-H
and C-C stretching vibrations will also be present.

e Mass Spectrometry: The mass spectrum should show the molecular ion peak and
fragmentation patterns characteristic of the loss of fluorine, SFx fragments, and bromine.

Synthesis and Reactivity
Synthetic Strategies

While a specific, detailed protocol for the synthesis of 3,5-Bis(pentafluorothio)bromobenzene
is not published, its synthesis would likely involve the introduction of two SFs groups onto a
bromobenzene precursor. General methods for the synthesis of aryl-SFs compounds typically
involve the oxidative fluorination of diaryl disulfides or aryl thiols. One plausible synthetic route
is visualized below.

Starting Materials Final Product
Oxidative
Fluorination

(3,5-Dibromobenzenethio}M@is(B,5-dibromophenyl) disulfide

>(3,5-Bis(pentaﬂuorothio)bromobenzene)
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Caption: Plausible synthetic pathway for 3,5-Bis(pentafluorothio)pbromobenzene.

Predicted Reactivity

The chemical reactivity of 3,5-Bis(pentafluorothio)bromobenzene is dictated by the presence
of the C-Br bond and the two strongly electron-withdrawing SFs groups.

The aryl bromide functionality makes this compound an excellent substrate for various
palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon
and carbon-heteroatom bonds.

o Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a
palladium catalyst and a base would yield 3,5-bis(pentafluorothio)biphenyl derivatives. This
is a powerful method for creating biaryl structures, which are common maotifs in
pharmaceuticals and organic materials.

e Buchwald-Hartwig Amination: Coupling with amines, catalyzed by a palladium-phosphine
complex, would provide access to a wide range of 3,5-bis(pentafluorothio)aniline derivatives.
These anilines can serve as valuable intermediates for further functionalization.

» Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis
would lead to the formation of 3,5-bis(pentafluorothio)phenylacetylenes, which are useful
precursors for more complex molecular architectures.

G,5-Bis(pentaﬂuorothio)bromobenzena

Suzuki Coupling /Buchwald-Hartwig \ Sonogashira Coupling SNAr
(ArB(OH)2/Pd) (R2NH/Pd) (R-C=CH/Pd/Cu) (Nu™)

Biaryl Derivatives

Aryl Ethers/Thioethers

Aryl Amines
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Caption: Key predicted reaction pathways for 3,5-Bis(pentafluorothio)boromobenzene.
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The two potent electron-withdrawing SFs groups are expected to activate the aromatic ring
towards nucleophilic aromatic substitution. While the bromine atom is a leaving group,
displacement of a fluorine atom from one of the SFs groups is unlikely under typical SnAr
conditions. However, in appropriately designed systems, the SFs groups could facilitate the
displacement of other leaving groups on the ring.

Potential Applications

Given the unique properties of the SFs group, 3,5-Bis(pentafluorothio)bromobenzene is a
promising building block for:

o Drug Discovery: Incorporation of the 3,5-bis(pentafluorothio)phenyl moiety into drug
candidates could lead to compounds with improved pharmacokinetic profiles, including
enhanced metabolic stability and cell permeability.

o Agrochemicals: The high lipophilicity and stability of the SFs group are desirable features for
the development of new pesticides and herbicides.

o Materials Science: The introduction of two SFs groups can significantly alter the electronic
and physical properties of organic materials, making this compound a potential precursor for
novel liquid crystals, polymers, and organic electronic materials.

Safety and Handling

Hazard Statements: According to available Safety Data Sheets, 3,5-
Bis(pentafluorothio)bromobenzene is a flammable solid and is harmful if swallowed, in
contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause
respiratory irritation.[1]

Precautionary Measures:

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and
face protection.

e Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors,
or spray.
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» Storage: Store in a well-ventilated place. Keep container tightly closed. Keep away from
heat, sparks, and open flame.

» Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

3,5-Bis(pentafluorothio)bromobenzene is a highly functionalized aromatic compound with
significant potential as a building block in various fields of chemistry. The presence of two
pentafluorosulfanyl groups imparts unique electronic and physical properties, making it an
attractive scaffold for the design of novel pharmaceuticals, agrochemicals, and advanced
materials. While detailed experimental data on this specific compound is currently limited, this
guide provides a solid foundation for researchers by summarizing its known properties and
offering insights into its anticipated reactivity and potential applications. As research into SFs-
containing molecules continues to expand, the importance of versatile building blocks like 3,5-
Bis(pentafluorothio)bromobenzene is expected to grow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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